Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C11H12F3NO3 It is characterized by the presence of an ethyl ester group, an amino group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate typically involves the following steps:
Nitration: The starting material, ethyl 4-hydroxybenzoate, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Etherification: The hydroxyl group at the 4-position is converted to a trifluoroethoxy group using 2,2,2-trifluoroethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate can be compared with similar compounds such as:
Ethyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate: Similar structure but different position of the amino group.
Ethyl 3-amino-4-methoxybenzoate: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
Ethyl 3-amino-4-(2,2,2-trifluoroethoxy)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.
The uniqueness of this compound lies in the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C11H12F3NO3 |
---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
ethyl 3-amino-4-(2,2,2-trifluoroethoxy)benzoate |
InChI |
InChI=1S/C11H12F3NO3/c1-2-17-10(16)7-3-4-9(8(15)5-7)18-6-11(12,13)14/h3-5H,2,6,15H2,1H3 |
InChI Key |
MYYPLSSIHLZSFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)N |
Origin of Product |
United States |
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